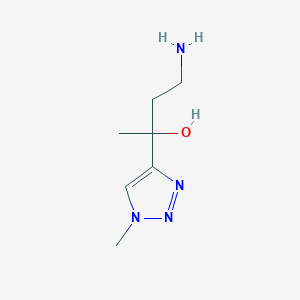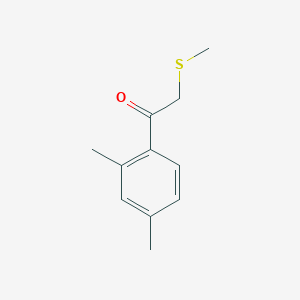![molecular formula C8H14N2O2 B13190747 1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one](/img/structure/B13190747.png)
1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one is a chemical compound with the molecular formula C8H14N2O2. It is known for its unique structure, which includes a morpholine ring fused with a pyrrolidine ring.
Méthodes De Préparation
The synthesis of 1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine and morpholine derivatives.
Cyclization Reaction: The key step involves a cyclization reaction where the pyrrolidine and morpholine rings are fused together. This can be achieved using specific catalysts and reaction conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism by which 1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{Hexahydropyrrolo[3,4-b][1,4]oxazin-4(4aH)-yl}ethan-1-one: This compound has a similar structure but differs in the ring fusion pattern.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-(3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-4-yl)ethanone |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)10-2-3-12-8-5-9-4-7(8)10/h7-9H,2-5H2,1H3 |
Clé InChI |
PAFLJSQENSIAIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCOC2C1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13190676.png)

![2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190684.png)




![N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13190739.png)
![2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13190746.png)

